REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[OH:12])[NH:8][C:7]=12.C([O-])=O.[NH4+]>CO.[Pd]>[C:13]1([CH:11]([C:9]2[NH:8][C:7]3=[CH:2][N:3]=[CH:4][CH:5]=[C:6]3[CH:10]=2)[OH:12])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
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Name
|
|
Quantity
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2.1 g
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Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C(O)C2=CC=CC=C2
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Name
|
|
Quantity
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3.07 g
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Type
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reactant
|
Smiles
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C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
28 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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0.21 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 1.5 h
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
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was consumed
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through diatomaceous earth
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to dryness
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Type
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DISSOLUTION
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Details
|
The crude mixture was dissolved in EtOAc
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×) and CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by Biotage chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)C1=CC=2C(=CN=CC2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |